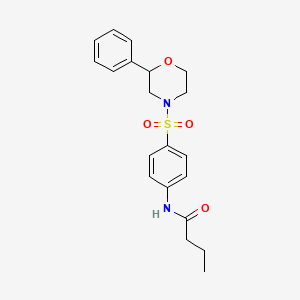
N-(4-((2-フェニルモルホリノ)スルホニル)フェニル)ブチルアミド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-((2-phenylmorpholino)sulfonyl)phenyl)butyramide: is a synthetic organic compound characterized by the presence of a morpholine ring, a sulfonyl group, and a butyramide moiety
科学的研究の応用
Chemistry: N-(4-((2-phenylmorpholino)sulfonyl)phenyl)butyramide is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology: In biological research, this compound is investigated for its potential as a pharmacological agent. Studies focus on its interactions with biological targets and its effects on cellular processes.
Medicine: The compound is explored for its potential therapeutic applications, including its use as an anti-inflammatory or anticancer agent. Its ability to modulate specific molecular pathways makes it a candidate for drug development.
Industry: In the industrial sector, N-(4-((2-phenylmorpholino)sulfonyl)phenyl)butyramide is used in the development of specialty chemicals and advanced materials. Its properties are leveraged to create products with enhanced performance characteristics.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-((2-phenylmorpholino)sulfonyl)phenyl)butyramide typically involves a multi-step process. One common method includes the following steps:
Formation of the Morpholine Derivative: The initial step involves the reaction of phenylmorpholine with a sulfonyl chloride derivative to form the sulfonylated morpholine intermediate.
Coupling with Butyramide: The sulfonylated morpholine intermediate is then coupled with butyramide under appropriate conditions, such as the presence of a base (e.g., triethylamine) and a coupling agent (e.g., N,N’-dicyclohexylcarbodiimide).
Industrial Production Methods: Industrial production of N-(4-((2-phenylmorpholino)sulfonyl)phenyl)butyramide may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography.
化学反応の分析
Types of Reactions:
Oxidation: N-(4-((2-phenylmorpholino)sulfonyl)phenyl)butyramide can undergo oxidation reactions, typically involving reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles under suitable conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of the corresponding amine or alcohol derivatives.
Substitution: Formation of substituted phenylmorpholine derivatives.
作用機序
The mechanism of action of N-(4-((2-phenylmorpholino)sulfonyl)phenyl)butyramide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s sulfonyl group can form covalent bonds with nucleophilic residues in proteins, leading to the modulation of their activity. Additionally, the morpholine ring can interact with hydrophobic pockets in target proteins, enhancing binding affinity and specificity.
類似化合物との比較
- N-(4-((2-phenylmorpholino)sulfonyl)phenyl)isobutyramide
- N-(4-((2-phenylmorpholino)sulfonyl)phenyl)acetate
- N-(4-((2-phenylmorpholino)sulfonyl)phenyl)propionamide
Comparison: N-(4-((2-phenylmorpholino)sulfonyl)phenyl)butyramide is unique due to its butyramide moiety, which imparts distinct physicochemical properties compared to its analogs. For instance, the butyramide group can influence the compound’s solubility, stability, and reactivity. This uniqueness makes it a valuable compound for specific applications where these properties are advantageous.
特性
IUPAC Name |
N-[4-(2-phenylmorpholin-4-yl)sulfonylphenyl]butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O4S/c1-2-6-20(23)21-17-9-11-18(12-10-17)27(24,25)22-13-14-26-19(15-22)16-7-4-3-5-8-16/h3-5,7-12,19H,2,6,13-15H2,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYFFNJKGLRMYLS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCOC(C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














